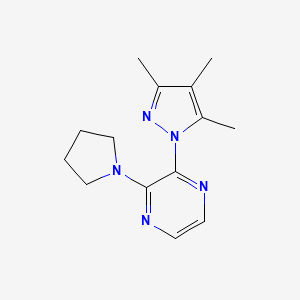![molecular formula C16H20F3N7O B15114601 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B15114601.png)
3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with a purine derivative, a piperazine ring, and a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Purine Derivative: Starting with a purine base, methylation is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Piperazine Ring Formation: The methylated purine is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol.
Pyrrolidinone Formation: The intermediate product is further reacted with 2,2,2-trifluoroethylamine and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final pyrrolidinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated purine or piperazine derivatives.
Applications De Recherche Scientifique
3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: Lacks the methyl group on the purine ring.
3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(ethyl)pyrrolidin-2-one: Lacks the trifluoroethyl group.
Uniqueness
The presence of both the methyl group on the purine ring and the trifluoroethyl group on the pyrrolidinone ring makes 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one unique. These groups contribute to its distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C16H20F3N7O |
|---|---|
Poids moléculaire |
383.37 g/mol |
Nom IUPAC |
3-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20F3N7O/c1-23-10-22-12-13(23)20-9-21-14(12)25-6-4-24(5-7-25)11-2-3-26(15(11)27)8-16(17,18)19/h9-11H,2-8H2,1H3 |
Clé InChI |
RDAFCPUVXNLRBH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4CCN(C4=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclopropanecarbonyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B15114524.png)
![1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one](/img/structure/B15114530.png)
![N-[(4-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15114537.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15114543.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B15114547.png)
![1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole](/img/structure/B15114551.png)
![1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114557.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114560.png)
![4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15114568.png)
![N,5-dimethyl-N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15114588.png)
![3-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15114599.png)
![6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15114609.png)
![2-(3-methoxyphenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B15114622.png)
